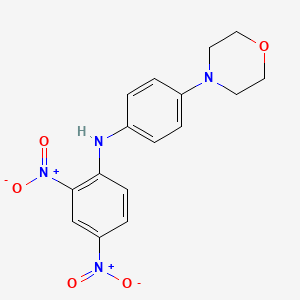

N-(4-morpholinophenyl)-2,4-dinitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c21-19(22)14-5-6-15(16(11-14)20(23)24)17-12-1-3-13(4-2-12)18-7-9-25-10-8-18/h1-6,11,17H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWCPEPMJFTJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Morpholine and Dinitroaniline Scaffolds in Modern Organic and Medicinal Chemistry

The foundational components of N-(4-morpholinophenyl)-2,4-dinitroaniline, the morpholine (B109124) and 2,4-dinitroaniline (B165453) moieties, each possess a rich history and a significant presence in contemporary chemical research.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs is a testament to its favorable physicochemical properties. The morpholine moiety is known to improve aqueous solubility, metabolic stability, and bioavailability of drug candidates. Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow for potent and selective interactions with a wide range of biological targets.

Conversely, the 2,4-dinitroaniline scaffold is characterized by an aniline (B41778) core substituted with two strongly electron-withdrawing nitro groups. This electronic feature significantly influences the molecule's chemical reactivity and physical properties. Historically, dinitroaniline derivatives have been extensively used as herbicides, functioning by inhibiting microtubule formation in plants. wikipedia.orgnih.govfrontiersin.org In recent years, research has expanded to explore their potential in medicinal chemistry, with studies investigating their antimicrobial and antiprotozoal activities. wikipedia.org The dinitroaniline moiety's ability to engage in various molecular interactions, including charge-transfer and hydrogen bonding, makes it a versatile component in the design of new bioactive agents.

Rationale for Investigating Hybrid Organic Architectures: the Case of N 4 Morpholinophenyl 2,4 Dinitroaniline

The principle of molecular hybridization in drug discovery involves the covalent linking of two or more pharmacophores to create a single molecule with potentially synergistic or additive biological effects. This strategy can lead to compounds with improved potency, enhanced selectivity, reduced off-target effects, and the ability to overcome drug resistance mechanisms.

The rationale for the synthesis and investigation of N-(4-morpholinophenyl)-2,4-dinitroaniline is rooted in this principle. By combining the favorable pharmacokinetic profile of the morpholine (B109124) scaffold with the potential bioactivity of the dinitroaniline moiety, researchers aim to create a novel chemical entity with enhanced drug-like properties. The morpholine group is anticipated to improve the solubility and metabolic stability of the otherwise relatively lipophilic dinitroaniline core, while the dinitroaniline portion provides the structural basis for potential therapeutic activity. This hybrid architecture offers a unique opportunity to explore new structure-activity relationships and to develop compounds with novel mechanisms of action.

Overview of Current Research Trajectories and Academic Significance

Strategies for Constructing the Dinitroaniline Core

The 2,4-dinitroaniline unit serves as the foundational electrophilic component of the target molecule. Its synthesis is well-documented, with several reliable methods available.

The most prevalent method for synthesizing 2,4-dinitroaniline and its derivatives is through the nucleophilic aromatic substitution (SNAr) of a dinitrohalobenzene, typically 1-chloro-2,4-dinitrobenzene (B32670). wikipedia.orgwikipedia.org The strong electron-withdrawing nature of the two nitro groups activates the chlorine atom for displacement by a nucleophile.

In the synthesis of the basic 2,4-dinitroaniline core, aqueous ammonia (B1221849) is used as the aminating agent. google.com The reaction involves heating 1-chloro-2,4-dinitrobenzene with an excess of aqueous ammonia at elevated temperatures and pressures. google.com High yields of high-purity 2,4-dinitroaniline can be obtained, suitable for direct use in subsequent reactions. google.com Other aminating agents used in this condensation reaction include ammonium (B1175870) acetate (B1210297) and urea. google.comorgsyn.org The reaction with ammonium acetate, for instance, is conducted at high temperatures (around 170°C) while bubbling ammonia gas through the mixture, avoiding the need for a high-pressure autoclave. orgsyn.org

For the direct synthesis of this compound, the same principle applies, but 4-morpholinoaniline (B114313) is used as the nucleophile instead of ammonia to displace the chlorine from 1-chloro-2,4-dinitrobenzene.

| Precursor | Aminating Agent | Conditions | Yield |

| 1-chloro-2,4-dinitrobenzene | Aqueous Ammonia (15-40%) | 60-90°C, autogenous pressure | ~98% |

| 1-chloro-2,4-dinitrobenzene | Ammonium Acetate / Ammonia gas | 170°C | 68-76% |

| 1-chloro-2,4-dinitrobenzene | Urea | High Temperature | - |

This table presents data on the synthesis of the 2,4-dinitroaniline core.

Beyond the use of dinitrohalobenzene precursors, other methods have been developed for the synthesis of dinitroanilines. One such method is the acid hydrolysis of 2,4-dinitroacetanilide. wikipedia.org This route involves the nitration of acetanilide, followed by the removal of the acetyl protecting group to yield the free amine. Direct nitration of aniline (B41778) is generally avoided due to the high reactivity of the amino group, which can be oxidized or protonated. wikipedia.org

Another alternative is the direct amination of aromatic nitro compounds. For instance, processes have been developed that use O-alkylhydroxylamines as aminating agents in the presence of a base to convert aromatic nitro compounds into nitroaniline derivatives in a single step. google.com This method can offer high yields and regioselectivity, particularly for amination at the ortho position relative to a nitro group. google.com

Incorporation of the Morpholine (B109124) Moiety onto the Phenyl Ring

The synthesis of the N-(4-morpholinophenyl) fragment, also known as 4-morpholinoaniline, is a critical step. This is typically prepared separately and then reacted with the dinitrohalobenzene precursor. The formation of the crucial C-N bond between the morpholine nitrogen and the phenyl ring is accomplished through N-arylation reactions.

Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for N-arylation. nih.gov These methods have become standard procedures for forming C-N bonds between an aryl group and an amine. beilstein-journals.org

Palladium-catalyzed Buchwald-Hartwig Amination : This is a powerful and versatile method for N-arylation. It typically involves reacting an aryl halide or triflate with morpholine in the presence of a palladium catalyst and a suitable ligand. These reactions are often favored for large-scale applications and can tolerate sterically hindered coupling partners. beilstein-journals.org

Copper-mediated Ullmann and Chan-Lam Couplings : The Ullmann condensation is a classic copper-catalyzed reaction between an aryl halide and an amine at high temperatures. A more modern, milder alternative is the Chan-Lam coupling, which uses aryl boronic acids instead of aryl halides. beilstein-journals.orgmdpi.com Chan-Lam reactions can often be performed under aerobic conditions at room temperature, although they may require longer reaction times. beilstein-journals.org The absence of additional ligands in many Chan-Lam procedures can simplify product purification. beilstein-journals.org

| Method | Aryl Source | Catalyst System | Key Features |

| Buchwald-Hartwig | Aryl Halides/Triflates | Palladium salt + Ligand | High tolerance for functional groups, good for sterically demanding substrates. beilstein-journals.org |

| Ullmann Condensation | Aryl Halides | Copper salt (often stoichiometric) | High temperatures, lower cost catalyst. beilstein-journals.org |

| Chan-Lam Coupling | Aryl Boronic Acids | Copper(II) acetate | Mild conditions (room temp, air), no ligand often needed, can have long reaction times. beilstein-journals.orgmdpi.com |

This table compares common N-arylation methods for attaching a morpholine moiety.

Multicomponent reactions (MCRs) offer an efficient strategy for constructing complex molecular architectures in a single synthetic step from three or more starting materials. rsc.org While a specific MCR for this compound is not prominently documented, the principles of MCRs are applicable for creating complex morpholine-containing scaffolds. iau.ir These reactions are characterized by high atom economy and the ability to generate structural diversity efficiently. rsc.org For instance, MCRs have been employed to synthesize substituted morpholine-2-thione derivatives in a one-pot procedure, demonstrating the potential of this strategy for rapidly building complex heterocyclic systems. iau.ir

Derivatization and Structural Modifications of the this compound Framework

The this compound scaffold is amenable to further modification to produce a library of analogues. Derivatization can be targeted at several positions on the molecule.

Structural modifications can involve introducing various substituents onto either of the aromatic rings to study structure-activity relationships. For example, derivatives of dinitroanilines have been synthesized with different functional groups at the C-1 amine position or the C-4 position of the dinitroaniline ring to modulate properties like solubility. nih.gov The synthesis of these derivatives often starts from a common precursor, such as 4-chloro-3,5-dinitrobenzoic acid, which can be converted into various amides and esters. nih.gov

The dinitroaniline core itself is a reactive handle. The amino group can be further functionalized, and the nitro groups can potentially be reduced. Selective reduction of one nitro group in a dinitro compound is a known strategy to generate nitro-amino derivatives, with the least sterically hindered nitro group often being preferentially reduced. stackexchange.com Furthermore, the 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related structure, is widely used as a derivatizing agent for carbonyl compounds, forming stable hydrazones. nih.govresearchgate.net This highlights the inherent reactivity of the dinitrophenyl moiety, which can be exploited for further chemical transformations.

Exploration of Substituent Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the electronic and steric properties of substituents on both the aniline nucleophile and the dinitro-substituted electrophile. The reaction is a classic example of nucleophilic aromatic substitution (SNAr), where the rate is accelerated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring being attacked. masterorganicchemistry.com

The two nitro (NO₂) groups on the phenyl ring are powerful EWGs that stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. masterorganicchemistry.comwikipedia.org The positioning of these groups ortho and para to the leaving group (typically a halide) is critical for effective resonance stabilization of this intermediate, thereby increasing the reaction rate. masterorganicchemistry.comnih.gov Reactions with electron-withdrawing groups positioned meta to the leaving group are significantly slower. masterorganicchemistry.com

On the other hand, the nature of the substituent on the attacking aniline ring affects its nucleophilicity. The morpholino group on the N-(4-morpholinophenyl) moiety is an electron-donating group (EDG). EDGs increase the electron density on the aniline's nitrogen atom, enhancing its nucleophilicity and promoting a faster reaction. Conversely, the presence of EWGs on the aniline ring would decrease its nucleophilicity and slow down the substitution reaction.

The interplay of these electronic effects can be systematically studied to optimize reaction conditions. The Hammett equation can be employed to quantify the effect of substituents on the reaction rate, with positive ρ (rho) values indicating that the reaction is favored by electron-withdrawing groups on the electrophile. nih.gov

Below is a table illustrating the general effects of substituents on the rate of SNAr reactions for the synthesis of dinitroaniline analogues.

| Substituent on Aniline Ring (Nucleophile) | Substituent Type | Effect on Nucleophilicity | Expected Reaction Rate |

| -OCH₃ (Methoxy) | Strong EDG | Increases | Fast |

| -CH₃ (Methyl) | Weak EDG | Increases | Moderate-Fast |

| -H (Hydrogen) | Neutral | Baseline | Moderate |

| -Cl (Chloro) | Weak EWG | Decreases | Slow |

| -CN (Cyano) | Strong EWG | Decreases | Very Slow |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. This table represents generalized trends in SNAr reactions.

Steric hindrance also plays a role. Bulky substituents near the reacting nitrogen atom on the aniline or near the substitution site on the dinitrophenyl ring can impede the approach of the nucleophile, reducing the reaction efficiency.

Asymmetric Synthesis Considerations for Chiral Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues is a significant area of interest, particularly for applications in medicinal chemistry where enantiomers can have different biological activities. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral starting material. nih.gov

Chirality can be introduced into analogues of this compound by several established strategies:

Chiral Pool Approach: This method utilizes naturally occurring chiral molecules as starting materials. For instance, a chiral center could be incorporated into the morpholine ring or on a substituent attached to either of the phenyl rings. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. For example, an Evans oxazolidinone could be used to direct an alkylation on an analogue's side chain. nih.gov

Chiral Catalysis: A chiral catalyst, often a metal complex with a chiral ligand, can be used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. This approach is highly efficient as only a small amount of the catalyst is needed. Copper(I)-catalyzed asymmetric additions are a relevant example for creating chiral amine structures. nih.gov

Chiral Reagents: This involves using a stoichiometric amount of a chiral reagent to induce stereoselectivity in the product. nih.gov

For example, an analogue could be synthesized with a chiral center on a substituent of the phenylamine ring. The synthesis could involve an asymmetric aldol (B89426) reaction or a multicomponent reaction designed to create contiguous chiral centers. purdue.edu The development of such synthetic routes is crucial for exploring the structure-activity relationships of chiral dinitroaniline derivatives.

Advanced Purification and Isolation Methodologies for this compound and Related Complex Organic Molecules

The purification of synthesized organic compounds is a critical step to remove impurities such as unreacted starting materials, catalysts, and by-products. emu.edu.tr For complex molecules like this compound, a combination of classical and advanced techniques is often necessary to achieve the high degree of purity required for analytical and research purposes.

Classical Purification Techniques:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. emu.edu.tr The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for the success of this method. emu.edu.tr

Column Chromatography: This is a versatile and widely used separation technique. geeksforgeeks.org It involves a stationary phase (commonly silica (B1680970) gel or alumina) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it. emu.edu.trgeeksforgeeks.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. emu.edu.tr In the synthesis of related dinitroaniline compounds, purification by chromatography on silica gel is a common final step. chemicalbook.com

Extraction: Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible solvents. This is often used during the work-up phase of a synthesis to separate the organic product from aqueous solutions containing inorganic salts or other water-soluble impurities. chemicalbook.com

Advanced Purification Techniques:

For achieving higher purity or for separating complex mixtures, more advanced chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful purification technique that uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times compared to standard column chromatography. numberanalytics.comallen.in It is highly effective for the analysis and purification of a wide range of organic molecules. numberanalytics.com

Ultra-High Performance Liquid Chromatography (UHPLC): As an advancement of HPLC, UHPLC utilizes even smaller particle sizes and higher pressures, resulting in superior resolution, speed, and sensitivity. numberanalytics.com It is particularly valuable for analyzing complex samples and isolating highly pure compounds. numberanalytics.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. SFE is particularly useful for extracting non-polar compounds and is considered a "green" technology due to the use of non-toxic solvents. numberanalytics.com

The following table provides a comparison of common purification methodologies.

| Purification Method | Principle of Separation | Typical Application | Advantages | Limitations |

| Recrystallization | Differential solubility at varying temperatures | Purification of solid final products | Simple, cost-effective, can yield very pure crystals | Requires suitable solvent, potential for product loss in filtrate |

| Column Chromatography | Differential adsorption and polarity | Routine purification of reaction mixtures | Versatile, applicable to many compounds, scalable | Can be time-consuming, uses large solvent volumes |

| HPLC | High-pressure differential partitioning | High-purity isolation, analytical quantification | High resolution, automated, fast | Higher cost, limited sample capacity for preparative scale |

| UHPLC | Very high-pressure partitioning | Complex mixture analysis, high-throughput screening | Highest resolution and speed, very sensitive | Highest cost, requires specialized equipment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular information about the chemical environment, connectivity, and spatial arrangement of atoms. A multi-faceted NMR analysis, incorporating one-dimensional (¹H, ¹³C) and two-dimensional techniques, is critical for the complete assignment of this compound.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis of this compound

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the dinitroaniline and morpholinophenyl moieties. The aromatic region will be characterized by a set of signals for the dinitro-substituted phenyl ring, which are expected to be downfield due to the strong electron-withdrawing nature of the nitro groups. Specifically, the proton ortho to the amino group and meta to both nitro groups is anticipated to appear as a doublet, while the proton ortho to a nitro group and meta to the amino group will also be a doublet, and the proton para to the amino group and between the two nitro groups will present as a doublet of doublets. The morpholinophenyl ring system will show a typical AA'BB' pattern for the para-substituted phenyl protons. The morpholine ring protons are expected to appear as two distinct multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, respectively. researchgate.netnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data, with signals for each unique carbon atom in the molecule. The carbons of the dinitroaniline ring will be significantly deshielded, appearing at lower field. The carbon atoms bearing the nitro groups will be particularly downfield. The carbons of the morpholinophenyl moiety will show characteristic shifts, with the carbon attached to the morpholine nitrogen being notably influenced. The methylene carbons of the morpholine ring will appear in the aliphatic region of the spectrum. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3' | ~8.8 (d) | C-1 ~145 |

| H-5' | ~8.2 (dd) | C-2 ~128 |

| H-6' | ~7.2 (d) | C-3 ~120 |

| H-2, H-6 | ~7.0 (d) | C-4 ~148 |

| H-3, H-5 | ~6.8 (d) | C-1' ~140 |

| Morpholine-H (N-CH₂) | ~3.2 (t) | C-2', C-6' ~125 |

| Morpholine-H (O-CH₂) | ~3.8 (t) | C-3', C-5' ~115 |

| C-4' ~135 | ||

| Morpholine-C (N-CH₂) ~50 | ||

| Morpholine-C (O-CH₂) ~67 |

Note: The chemical shifts are predicted based on the analysis of structurally related compounds and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings within the same spin system. It will be crucial in confirming the connectivity of the aromatic protons on both the dinitroaniline and morpholinophenyl rings, as well as the coupling between the adjacent methylene groups in the morpholine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum will correlate each proton signal with its directly attached carbon atom. This will allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the NH proton and the carbons of both aromatic rings, definitively proving the N-phenyl linkage. Correlations between the morpholine protons and the carbons of the attached phenyl ring will also be observed. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the NH proton and the ortho protons of both aromatic rings would be expected. researchgate.net

Advanced NMR Approaches for Stereochemical and Conformational Analysis

The flexibility of the this compound molecule, particularly the rotation around the C-N bonds linking the aromatic rings, suggests the possibility of different conformations. Advanced NMR techniques, such as variable temperature (VT) NMR studies, can provide insights into the rotational barriers and the conformational dynamics of the molecule. nih.gov The chair conformation of the morpholine ring is generally stable, but its dynamics can also be investigated using these methods. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass with high accuracy, it is possible to determine the elemental composition and distinguish between compounds with the same nominal mass. The expected exact mass for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be calculated based on the molecular formula C₁₆H₁₆N₄O₅.

Ionization Techniques and Interpretation of Fragmentation Patterns

Various ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The choice of ionization method will influence the degree of fragmentation observed in the mass spectrum.

Predicted Fragmentation Pattern:

Under EI conditions, the molecular ion is expected to undergo a series of fragmentation reactions. The most probable fragmentation pathways would involve the cleavage of the bonds linking the different moieties of the molecule. Key predicted fragments include:

Loss of a nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the C-N bond between the dinitroaniline and the morpholinophenyl group: This would lead to the formation of ions corresponding to the 2,4-dinitroaniline radical cation and the morpholinophenyl cation.

Fragmentation of the morpholine ring: This can occur through various pathways, including the loss of ethylene (B1197577) oxide. raco.cat

Analysis of the fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure by piecing together the observed fragments. raco.catresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characterization of Functional Groups via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the N-H group, the aromatic dinitro-substituted ring, and the morpholine moiety.

The key vibrational modes anticipated for this molecule are based on data from analogous compounds such as 2,4-dinitrophenylhydrazine and other dinitroaniline derivatives. researchgate.netnih.gov The secondary amine (N-H) stretching vibration is typically observed as a sharp peak in the region of 3300-3400 cm⁻¹. researchgate.net The two nitro groups (NO₂) give rise to strong and readily identifiable absorptions. The asymmetric stretching vibration appears at a higher frequency, generally in the 1500-1540 cm⁻¹ range, while the symmetric stretching vibration is found in the 1320-1360 cm⁻¹ region. researchgate.netresearchgate.net

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic ring C=C stretching modes typically appear as a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net The morpholine ring introduces characteristic vibrations, including C-O-C (ether) stretching, which is typically found around 1115-1140 cm⁻¹, and C-N stretching vibrations.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1540 |

| NO₂ Symmetric Stretch | Nitro Group | 1320 - 1360 |

| C=C Stretch | Aromatic Ring | 1450 - 1620 |

| C-N Stretch | Aryl Amine | 1250 - 1350 |

Complementary Insights from Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds tend to produce strong signals in Raman spectra.

For this compound, the symmetric stretching vibration of the nitro groups (NO₂) is expected to be particularly intense in the Raman spectrum, appearing in the 1320-1360 cm⁻¹ range. researchgate.net Aromatic ring stretching and breathing modes, which involve symmetric expansion and contraction of the ring, also typically yield strong Raman signals. researchgate.net The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net The combined data provides a detailed vibrational fingerprint, confirming the presence of all key structural features.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and conjugation within a molecule.

Analysis of Electronic Transitions and Conjugation within the Dinitroaniline Chromophore

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 2,4-dinitroaniline chromophore. This system is characterized by a phenyl ring substituted with two strongly electron-withdrawing nitro groups and an electron-donating amino group. This arrangement facilitates intramolecular charge transfer (ICT) from the amino group to the dinitrophenyl system upon electronic excitation.

Based on studies of 2,4-dinitroaniline, characteristic absorption bands can be predicted. researchgate.netnih.gov These compounds typically exhibit intense absorption bands corresponding to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. researchgate.net A lower intensity band corresponding to an n→π* transition, involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, may also be observed. researchgate.net

For 2,4-dinitroaniline itself, an absorption maximum is observed around 346 nm. researchgate.net In this compound, the morpholinophenyl group attached to the amine nitrogen acts as an additional electron-donating group, enhancing the ICT character. This extended conjugation and enhanced donor strength are expected to cause a bathochromic (red) shift in the main absorption band to a longer wavelength compared to the parent 2,4-dinitroaniline.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of this compound

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, its solid-state architecture can be inferred by examining the structures of closely related compounds, such as N-(2,4-dinitrophenyl)-2,4-dinitroaniline. nih.gov

The molecular geometry is expected to be non-planar. The dinitrophenyl ring will be relatively planar, but there will likely be significant torsion angles between this ring and the plane of the secondary amine group, as well as between the amine and the morpholinophenyl group, due to steric hindrance. In a related dinitroaniline structure, the dihedral angle between the two aromatic rings was found to be 44.16 (5)°. nih.gov

The crystal packing would be governed by intermolecular forces. Hydrogen bonding is anticipated between the amine N-H group of one molecule and an oxygen atom of a nitro group or the morpholine ring of a neighboring molecule. Furthermore, π-π stacking interactions between the electron-deficient dinitrophenyl rings of adjacent molecules are likely to play a significant role in stabilizing the crystal lattice. researchgate.net The morpholine ring typically adopts a chair conformation in the solid state.

Table 2: Representative Crystallographic Data for the Analogous Compound N-(2,4-dinitrophenyl)-2,4-dinitroaniline nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.827 (4) |

| b (Å) | 7.4997 (18) |

| c (Å) | 15.486 (4) |

| β (°) | 113.906 (4) |

| Volume (ų) | 1362.0 (6) |

This data is for a related compound and serves to illustrate the type of structural information obtained from X-ray crystallography.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

A comprehensive analysis of the crystal structure of this compound is crucial for understanding its solid-state properties and supramolecular chemistry. However, detailed crystallographic data, including crystal packing diagrams and specific intermolecular interaction parameters for this particular compound, are not publicly available in the searched scientific literature and crystallographic databases.

The elucidation of a crystal structure through techniques like single-crystal X-ray diffraction would provide precise information on several key aspects:

Crystal System and Space Group: Determining the crystal system (e.g., monoclinic, orthorhombic) and space group would define the symmetry of the unit cell and the arrangement of molecules within it.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c) and the angles between the axes (α, β, γ) are fundamental parameters that describe the repeating lattice structure.

Molecular Conformation: The precise three-dimensional arrangement of the atoms within a single molecule of this compound would be revealed, including bond lengths, bond angles, and the torsion angles between the dinitrophenyl ring, the bridging amine, the second phenyl ring, and the morpholine group. This would clarify the planarity or twisting of the molecular backbone.

Crystal Packing: Analysis would show how individual molecules are arranged relative to one another in the crystal lattice. This could involve patterns such as herringbone, lamellar, or π-stacking arrangements, which are common in aromatic nitro compounds.

Intermolecular Interactions and Hydrogen Bonding Networks

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated and could be quantified from crystallographic data:

π-π Stacking Interactions: The electron-deficient dinitrophenyl ring and the more electron-rich morpholinophenyl ring could engage in π-π stacking interactions with rings of adjacent molecules. The analysis would determine the geometry of this stacking (e.g., face-to-face, offset) and the centroid-to-centroid distances.

Without experimental data, it is not possible to construct accurate data tables for the specific hydrogen bond geometries or crystal parameters for this compound. The analysis of structurally related compounds, such as 4′-methyl-2,4-dinitrodiphenylamine, reveals the formation of dimeric synthons linked by N-H···O, O···O, and C-H···O interactions, which often govern the resulting supramolecular architecture. mdpi.com A similar detailed investigation would be required to characterize the unique solid-state structure of the title compound.

Computational and Theoretical Investigations on N 4 Morpholinophenyl 2,4 Dinitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into electronic distribution, orbital energies, and reactivity, while conformational analysis helps identify the most stable three-dimensional structures.

Density Functional Theory (DFT) Studies on N-(4-morpholinophenyl)-2,4-dinitroaniline

No dedicated DFT studies on this compound have been published. Such studies would typically involve the calculation of various molecular properties to predict its behavior.

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical as no specific research data is available.

Ab Initio Methods for High-Accuracy Property Prediction and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for highly accurate predictions. There is no record of these methods being applied to this compound in the scientific literature.

Conformational Landscape Exploration and Energetic Minima

The flexibility of the morpholine (B109124) ring and the bonds connecting the phenyl rings suggests that this compound could exist in multiple conformations. A systematic exploration to identify the global and local energetic minima has not been reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time, including their interactions with solvents and biological macromolecules.

Investigation of Solvent Effects and Dynamic Behavior of the Compound

Research into how different solvents might affect the conformational preferences and dynamic behavior of this compound through MD simulations is not available.

Protein-Ligand Interaction Dynamics (Theoretical Modeling)

While the structure of this compound suggests potential for biological activity, no theoretical modeling or docking studies investigating its interaction with specific protein targets have been published. Such studies are crucial in the early stages of drug discovery to predict binding affinity and mode of action.

Molecular Docking and Ligand-Target Interactions (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com This method is instrumental in structure-based drug design, as it allows for the simulation of the interaction between a small molecule (ligand), such as this compound, and the binding site of a target macromolecule, typically a protein. nih.gov The theoretical framework of molecular docking involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. ijper.org These scoring functions calculate the binding energy, with lower energy scores generally indicating a more stable and favorable interaction. nih.gov

Prediction of Binding Modes and Affinities with Hypothetical Molecular Targets

In the absence of specific experimental data for this compound, its structural motifs—a dinitroaniline group and a morpholine ring—can suggest hypothetical molecular targets based on the known activities of analogous compounds. Dinitroaniline herbicides, for example, are known to inhibit microtubule formation by binding to tubulin. The morpholine scaffold is a privileged structure in medicinal chemistry, found in inhibitors of various enzymes, including kinases and other signaling proteins. nih.govresearchgate.net

A theoretical docking study could, therefore, investigate the binding of this compound against a panel of such hypothetical targets. The primary output of such a study would be the predicted binding mode (the specific orientation and conformation of the ligand in the binding site) and the predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG). A lower binding energy suggests a stronger, more stable interaction between the ligand and the target. nih.gov

For instance, a hypothetical molecular docking simulation could yield the following predicted binding affinities:

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

| Alpha-Tubulin | -7.8 | Inhibition of microtubule polymerization |

| PI3K (Phosphoinositide 3-kinase) | -8.5 | ATP-competitive inhibition |

| TNF-α (Tumor Necrosis Factor-alpha) | -6.9 | Allosteric modulation |

| DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) | -8.1 | Noncovalent inhibition |

This table is generated for illustrative purposes based on the functions of analogous compounds and does not represent experimentally verified data.

Identification of Key Interacting Residues and Pharmacophore Elucidation

A crucial outcome of molecular docking analysis is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target protein. whiterose.ac.uk These interactions are fundamental to the stability of the protein-ligand complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. core.ac.uk

For this compound, one could hypothesize the following interactions:

The nitro groups are strong hydrogen bond acceptors and could interact with donor residues like arginine, lysine, or serine in a binding pocket.

The aromatic rings of the dinitroaniline moiety could form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The amine linker can act as a hydrogen bond donor.

The morpholine ring , with its oxygen atom, can act as a hydrogen bond acceptor. acs.org Its chair conformation also allows it to fit into specific hydrophobic pockets. acs.org

This information is then used for pharmacophore elucidation. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to ensure optimal interactions with a specific biological target. nih.gov By analyzing the key interactions of a potent ligand, a pharmacophore model can be generated. mdpi.com

| Pharmacophoric Feature | Potential Origin on this compound |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the two nitro groups; Oxygen atom of the morpholine ring |

| Hydrogen Bond Donor (HBD) | Nitrogen atom of the secondary amine linker |

| Aromatic Ring (AR) | The two phenyl rings |

| Hydrophobic Group (HY) | The morpholine ring and the phenyl rings |

This table outlines the potential pharmacophoric features of the compound based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are a cornerstone of cheminformatics and predictive toxicology, particularly for classes of compounds like nitroaromatics, where extensive research has been conducted to predict toxicity. sid.irnih.gov

Development of Predictive Models Based on Structural Descriptors

The development of a QSAR model begins with the calculation of molecular descriptors for a set of compounds with known activities. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's structure. For a compound like this compound, a wide array of descriptors could be calculated. nih.govresearchgate.net

These descriptors can be categorized as follows:

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (LogP), which measures hydrophobicity, and molar refractivity (MR). nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and electronic properties. mdpi.com

Electronic Descriptors: These describe the electronic properties, such as partial charges on atoms and dipole moment.

Once calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity (e.g., inhibitory concentration or toxicity). osti.gov For nitroaromatic compounds, QSAR models have been successfully developed to predict toxic endpoints like the 50% lethal dose (LD50). sid.ir

| Descriptor Class | Example Descriptor | Relevance to this compound |

| Physicochemical | LogP (Hydrophobicity) | Influences membrane permeability and transport to target sites. |

| Electronic | LUMO Energy | Lower LUMO energy in nitroaromatics is often correlated with higher toxicity. |

| Topological | Wiener Index (Molecular Branching) | Describes the overall shape and size of the molecule. |

| Quantum-Chemical | Dipole Moment | Relates to the polarity of the molecule and its interaction with polar environments. |

This table presents a selection of structural descriptors that would be relevant for building a QSAR model for the title compound.

Virtual Screening Methodologies for Novel Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgresearchgate.net The predictive models developed through QSAR and pharmacophore studies are powerful tools for ligand-based virtual screening. mdpi.comnih.gov

Pharmacophore-Based Screening: The pharmacophore model derived from the key interactions of this compound can be used as a 3D query to search databases of millions of compounds. mdpi.com The search identifies other molecules that possess the same essential features in the correct spatial arrangement, even if their underlying chemical scaffolds are different. nih.gov This is a powerful method for scaffold hopping to discover novel chemical series. nih.gov

QSAR-Based Screening: A validated QSAR model can be used to predict the activity of compounds in a virtual library. nih.gov By calculating the same set of molecular descriptors for every compound in the database, the model can rapidly estimate their biological activity without the need for synthesis and testing. This allows for the prioritization of compounds for further investigation.

These virtual screening methodologies enable the efficient exploration of vast chemical space to identify novel analogues of this compound with potentially enhanced activity, better selectivity, or more favorable pharmacokinetic properties. nih.gov

Molecular Interactions and Structure Activity Relationships of N 4 Morpholinophenyl 2,4 Dinitroaniline

Investigation of Molecular Recognition Principles

Molecular recognition is a critical determinant of a compound's biological activity, relying on a variety of non-covalent interactions. In N-(4-morpholinophenyl)-2,4-dinitroaniline, both the morpholine (B109124) and dinitroaniline components play crucial roles in establishing these interactions.

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, valued for its ability to enhance potency and modulate pharmacokinetic properties through various molecular interactions. nih.govconsensus.app Its utility stems from its unique structural and electronic features. nih.govresearchgate.net

Hydrogen Bonding: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, a crucial feature for interaction with biological targets. nih.govresearchgate.net This capacity to form hydrogen bonds is significant for the binding of morpholine-containing inhibitors to the active sites of enzymes. researchgate.netresearchgate.net For example, in many kinase inhibitors, the morpholine oxygen forms a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket. acs.org

Hydrophobic and Lipophilic–Hydrophilic Interactions: While the oxygen and nitrogen atoms provide hydrophilic character, the carbon backbone of the morpholine ring is lipophilic. The ring itself is considered relatively electron-deficient and can participate in hydrophobic interactions. nih.govresearchgate.net This balanced lipophilic-hydrophilic profile and flexible chair-like conformation allow it to engage in a variety of interactions and can improve properties like solubility and brain permeability. nih.gov

| Interaction Type | Description | Key Atom/Region | Significance in Biological Activity |

|---|---|---|---|

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups (e.g., N-H, O-H) on biological targets. | Oxygen Atom | Crucial for anchoring the molecule in active sites, enhancing binding affinity and potency. nih.govacs.org |

| Hydrophobic Interactions | The ring's carbon scaffold can interact with nonpolar regions of a binding pocket. | -CH2-CH2- Groups | Contributes to overall binding energy and specificity. nih.govresearchgate.net |

| Ionic/Polar Interactions | The nitrogen atom is basic (pKa ≈ 8.3-8.7) and can be protonated, allowing for ionic interactions. thieme-connect.comnih.gov | Nitrogen Atom | Improves aqueous solubility and allows for interactions with acidic residues in a target protein. nih.gov |

The 2,4-dinitroaniline (B165453) portion of the molecule significantly influences its electronic properties and potential for specific molecular interactions. The two nitro groups are powerful electron-withdrawing groups, which polarize the aromatic ring. wikipedia.org

Electronic Effects: The electron-withdrawing nature of the nitro groups decreases the electron density of the aniline (B41778) ring. This polarization can facilitate π-π stacking interactions with electron-rich aromatic residues (like tryptophan or tyrosine) in a protein's binding site.

Hydrogen Bonding: The nitro groups themselves can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, providing additional points of interaction to secure the molecule within a binding pocket and enhance specificity.

Specificity in Dinitroanilines: In the broader class of dinitroaniline compounds, such as the herbicide oryzalin (B97938), these interactions are key to their specific binding to α-tubulin in plants and protozoa, while showing minimal interaction with animal tubulin. nih.govresearchgate.net This specificity arises from subtle differences in the amino acid composition of the binding site across species. molbiolcell.org The binding often involves a combination of hydrophobic interactions and hydrogen bonds. researchgate.net

Elucidation of Specific Molecular Target Engagement Mechanisms

The combined features of the morpholine and dinitroaniline moieties enable this compound to potentially engage with several distinct molecular targets, including enzymes, receptors, and structural proteins.

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes. rsc.org While classical inhibitors are sulfonamides that coordinate directly with the active site zinc ion, other classes of inhibitors exist. mdpi.com Morpholine-based derivatives have been investigated as inhibitors of bovine Carbonic Anhydrase II (bCA-II). rsc.org The mechanism involves the morpholine-containing compound accessing the enzyme's active site and interacting with key residues. researchgate.net Though not coordinating the zinc ion directly like sulfonamides, these inhibitors can block access to the active site. rsc.org Kinetic studies of some morpholine-thiazole derivatives show they act as competitive inhibitors of CA-II. frontiersin.org

| Compound | Structure Feature | Ki (μM) | Inhibition Type |

|---|---|---|---|

| Compound 24 (from source) | 4-(4-chlorophenyl)thiazole with morpholine | 9.64 ± 0.007 | Concentration-dependent, Competitive |

| Acetazolamide (Standard) | Sulfonamide-based inhibitor | - | - |

Data adapted from studies on morpholine-derived thiazoles. researchgate.net

The morpholine ring is a key pharmacophore in a multitude of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K) family. acs.org

PI3K Kinase Inhibition: In PI3K inhibitors like LY294002, the morpholine oxygen forms a crucial hydrogen bond with the backbone amide of a valine residue (Val882 in p110α) in the hinge region of the ATP binding site. acs.orgnih.gov This interaction is a hallmark of many PI3K inhibitors and is essential for their potency. nih.gov Docking studies of morpholino-triazine scaffolds show a consistent inhibition mechanism where the morpholine moiety binds in the hinge region. nih.gov

Cannabinoid Receptor Interactions: Certain pharmacophores, such as morpholine–azaindoles, have been identified as interacting with cannabinoid receptors. nih.gov The morpholine moiety in these compounds helps to confer the appropriate physicochemical properties and structural conformation to bind effectively to the receptor.

| Target | Example Compound Class | Key Interaction | Significance |

|---|---|---|---|

| PI3Kα | Morpholinopyrimidines (e.g., BKM120) | Hydrogen bond from morpholine oxygen to Val882 NH in the hinge region. nih.gov | Considered a critical interaction for potent PI3K inhibition. nih.gov |

| mTOR | Morpholino-triazines (e.g., PKI-587) | Hydrogen bond from morpholine moiety to a valine in the hinge region. nih.gov | Contributes to dual PI3K/mTOR inhibitory activity. nih.gov |

| Cannabinoid Receptors | Morpholine–azaindoles | Serves as a key scaffold element for receptor binding. nih.gov | Improves pharmacokinetic profile and facilitates receptor engagement. nih.gov |

Dinitroaniline herbicides, such as oryzalin and trifluralin, are well-established microtubule-disrupting agents. wikipedia.org They exert their effect by binding directly to tubulin, the protein subunit of microtubules. researchgate.net

Binding to α-Tubulin: Unlike many other microtubule agents (e.g., taxol, colchicine) that bind to β-tubulin, dinitroanilines are unusual in that they specifically bind to α-tubulin. nih.govnih.gov This binding prevents the polymerization of α-β-tubulin heterodimers into microtubules, leading to the disruption of microtubule-dependent processes like cell division and cell wall formation. wikipedia.orgnih.gov

Binding Site and Affinity: The binding site for dinitroanilines on α-tubulin has been identified through docking studies and analysis of resistant mutations. nih.govmolbiolcell.org It is located beneath the N-loop of the α-tubulin molecule. researchgate.netnih.gov The binding affinity is high, with dissociation constants (Kd) in the nanomolar range, which is consistent with the concentrations at which these compounds exert their biological effects. nih.govnih.gov For example, docking studies with oryzalin predict a binding affinity of 23 nM for Toxoplasma gondii α-tubulin. molbiolcell.orgnih.gov This interaction is proposed to disrupt the lateral contacts between microtubule protofilaments, leading to the destabilization of the entire structure. molbiolcell.org

| Compound | Target Protein | Binding Affinity (Kd or IC50) | Proposed Binding Site |

|---|---|---|---|

| Oryzalin | Toxoplasma gondii α-tubulin | ~23 nM (predicted affinity) | Beneath the N-loop, involving residues like Arg2, Phe24, His28, Thr239, Arg243. nih.govresearchgate.net |

| Oryzalin | Zea mays tubulin | 95 nM (experimental Kd) | High-affinity site on the tubulin dimer. nih.gov |

| Dinitroanilines | Bovine (animal) tubulin | No specific, high-affinity binding detected. nih.govnih.gov | Binding site is not conserved. molbiolcell.org |

Structure-Activity Relationship (SAR) Insights Derived from Analogues of this compound

Impact of Substituent Variation on Molecular Interaction Profiles

No published studies were identified that systematically varied the substituents on the morpholine ring, the phenyl ring attached to the morpholine, or the dinitroaniline core of this compound to determine the effects on its molecular interactions and biological activity. As a result, no data tables correlating specific structural modifications with changes in activity (e.g., IC50 values, binding affinities) can be generated.

Stereochemical Effects on Binding and Activity

There is no information available regarding the stereochemistry of this compound or its analogues. The core structure of the parent compound is achiral. While the introduction of chiral centers through substitution is possible, no research has been found that investigates the synthesis of stereoisomers or the impact of stereochemistry on the biological activity or binding interactions of its analogues.

General Context on Related Compounds

While specific data for this compound is absent, broader research on the dinitroaniline class of compounds indicates that their biological activities, which include herbicidal, anticancer, and antiprotozoal effects, are sensitive to the nature of the substituents on the aniline nitrogen and the aromatic ring. Variations in these substituents are known to influence factors such as solubility, cell permeability, and interaction with biological targets like tubulin. Similarly, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and provide specific hydrogen bonding interactions with target proteins. However, without direct experimental data on analogues of this compound, any discussion of its structure-activity relationships would be speculative and fall outside the strict parameters of the requested article.

Advanced Research Applications and Future Directions for N 4 Morpholinophenyl 2,4 Dinitroaniline

Applications in Materials Science and Engineering

The distinct electronic properties of N-(4-morpholinophenyl)-2,4-dinitroaniline make it a versatile building block for the creation of new materials with tailored functionalities.

Development of Novel Functional π-Molecules

This compound is an archetypal "push-pull" or donor-π-acceptor (D-π-A) system. The morpholine (B109124) nitrogen atom acts as a potent electron donor, pushing electron density through the phenyl π-system to the strongly electron-withdrawing nitro groups. This inherent electronic asymmetry is fundamental to the design of functional π-molecules.

Derivatives of nitroanilines are recognized for their utility in creating materials with significant second-order nonlinear optical (NLO) properties. nih.gov The efficiency of these materials is directly related to the charge transfer between the donor and acceptor groups. inoe.ro By modifying the structure of this compound, researchers can fine-tune its electronic and physical properties. For instance, extending the π-conjugated bridge between the donor and acceptor moieties or altering the donor/acceptor strength can lead to the development of a new class of functional molecules for various applications.

Optoelectronic Applications and Nonlinear Optical Properties (relevant to nitroanilines)

Organic molecules with large second-order NLO responses are critical for applications in telecommunications, signal processing, and data storage. acs.org The D-π-A structure of nitroaniline derivatives makes them prime candidates for these applications. The key to their NLO activity is the molecular first hyperpolarizability (β), a measure of a molecule's ability to generate second-harmonic frequencies when interacting with an intense light source.

Compounds like para-nitroaniline (p-NA) are benchmark systems for studying NLO effects. acs.org The presence of the dinitroaniline acceptor system in this compound, combined with a strong morpholinophenyl donor, suggests that it possesses substantial NLO properties. Theoretical and experimental studies on similar molecules have shown that the magnitude of the hyperpolarizability is highly dependent on the molecular structure and the surrounding environment. acs.orgaip.org The transfer of a proton from a phenol (B47542) to 3-nitroaniline, for example, has been shown to increase the molecular hyperpolarizabilities of the components in a complex crystal. inoe.ro Ab initio calculations on p-NA have been used to determine the dispersion behavior of hyperpolarizability tensor components, showing a significant response that is crucial for NLO applications. aip.orgaip.org

| Compound Class | Key Structural Feature | Observed/Predicted Property | Potential Application |

|---|---|---|---|

| Nitroaniline Derivatives | Donor-π-Acceptor (D-π-A) System | High second-order hyperpolarizability (β) | Second-Harmonic Generation (SHG), Electro-optic modulation |

| para-Nitroaniline (p-NA) | Amino donor, nitro acceptor | Significant frequency dispersion of NLO properties aip.org | Model system for NLO materials research acs.org |

| 3-nitroaniline:3-nitrophenol co-crystal | Proton transfer enhances charge separation | Increased molecular hyperpolarizabilities inoe.ro | Tunable NLO crystals |

Adsorption Phenomena and Porous Materials (e.g., CO2 adsorption by nitroaniline-derived carbons)

There is growing interest in developing advanced porous materials for gas capture and storage, particularly for carbon dioxide (CO2) mitigation. unimi.it Nitrogen-doped porous carbons are highly effective for CO2 adsorption due to the basic nature of the nitrogen sites, which enhances the interaction with acidic CO2 molecules. nih.govmdpi.com

Research has demonstrated that para-nitroaniline can serve as a precursor for producing nitrogen- and sulfur-doped porous carbon foams through sulfuric acid-initiated dehydration. mdpi.comswan.ac.uk These materials exhibit significant CO2 adsorption capacities. The resulting carbon foam contains a high percentage of nitrogen (15 wt%) and sulfur (9 wt%), contributing to its functionality. mdpi.comswan.ac.uk The adsorption kinetics were found to be pseudo-first-order, with an activation energy comparable to that of amine-modified nanocarbons, indicating a chemical adsorption process. mdpi.comswan.ac.uk

Given that this compound contains a high nitrogen content from both the nitro and morpholino groups, it represents a promising, more complex precursor for synthesizing highly functionalized N-doped porous carbons. The thermal decomposition of this compound under controlled conditions could yield porous materials with a hierarchical pore structure and a high density of basic sites, potentially leading to superior CO2 capture performance.

| Parameter | Value |

|---|---|

| Nitrogen Content (wt%) | 15 |

| Sulfur Content (wt%) | 9 |

| CO2 Adsorption Capacity (wt% at 24.5 °C, 1 atm) | 7.9 |

| CO2 Adsorption Capacity (mmol/g at 24.5 °C, 1 atm) | 1.79 |

| Integral Molar Heat of Adsorption (kJ/mol) | 113.6 |

| Activation Energy of Adsorption (kJ/mol) | 18.3 |

Use as Chemical Probes in Fundamental Biological Systems Research

The structure of this compound suggests its potential utility as a chemical probe to explore complex biological processes at the molecular level. The morpholine ring is a common feature in pharmaceuticals, contributing to solubility and target interaction, while the dinitroaniline moiety can influence reactivity and participate in specific molecular interactions. ontosight.ai

Investigating Cellular Pathways and Molecular Perturbations

Chemical probes are essential tools for dissecting cellular pathways. They can be used to inhibit specific enzymes, disrupt protein-protein interactions, or act as fluorescent reporters to visualize cellular components and processes. While direct biological studies on this compound are limited, the activities of related dinitroaniline compounds provide a basis for its potential applications. For example, various 2,4- and 2,6-dinitroaniline (B188716) derivatives have been screened for their antimitotic activity, demonstrating their ability to perturb cellular division by interacting with tubulin. researchgate.net

This compound could be investigated for similar roles. Its ability to perturb specific cellular functions would make it a valuable tool for "chemical genetics," where small molecules are used to modulate protein function and observe the downstream effects on cellular pathways. The compound could potentially be modified to incorporate a fluorescent tag, allowing for the visualization of its subcellular localization and its interaction with biological targets.

Elucidation of Signaling Cascades at a Molecular Level

Signaling cascades involve a series of molecular events that transmit information within a cell. Chemical probes that can selectively modulate or report on the activity of key players in these cascades are invaluable for research. The development of fluorescent probes for detecting reactive oxygen and nitrogen species (ROS/RNS) like superoxide (B77818) and nitric oxide is a testament to the power of small molecules in studying signaling events. nih.gov

The electron-rich morpholinophenyl portion and the electron-deficient dinitroaniline core of this compound could be exploited to design probes that respond to changes in the cellular redox environment. For instance, the nitro groups could be chemically reduced in response to specific enzymes or cellular conditions, leading to a change in the molecule's fluorescence or electrochemical properties. This "turn-on" or "turn-off" response could be used to monitor the activity of specific signaling pathways in real-time within living cells, providing insights into the molecular basis of cellular communication in both healthy and diseased states.

Theoretical Design and Synthesis of Next-Generation Analogues with Tunable Properties

The development of next-generation analogues of this compound with precisely tuned properties is a significant objective in medicinal and materials chemistry. This endeavor relies on a synergistic approach combining theoretical design principles with advanced synthetic methodologies. The goal is to systematically modify the core structure to enhance desired characteristics—such as biological activity, selectivity, or photophysical properties—while minimizing undesirable traits.

Computational and Theoretical Design Strategies

Rational drug design and molecular modeling are pivotal in predicting how structural modifications will impact the functionality of the parent compound. nih.gov Computational chemistry has become an indispensable tool, providing detailed insights into molecular structures, properties, and reaction mechanisms. nih.gov

Molecular Docking: This technique is crucial for predicting the interaction between a ligand (the analogue) and a target protein's binding site. nih.gov By simulating the binding pose and affinity, researchers can prioritize analogues that are most likely to exhibit high potency. For instance, in the design of related heterocyclic compounds, docking studies have been used to predict binding to targets like DNA gyrase or topoisomerase II, with binding affinity often evaluated by a "docking score" or "Glide score". ijper.orgijper.org Analogues of this compound could be virtually screened against potential biological targets to guide synthetic efforts.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to calculate the electronic properties of designed analogues. nih.gov These calculations can predict parameters such as molecular electrostatic potential, which is crucial for understanding intermolecular interactions and reactivity. DFT can help in designing molecules with specific electronic and optical properties, which is particularly relevant for applications in materials science or as fluorescent probes. dovepress.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: SAR provides a framework for understanding how chemical structure relates to biological activity. For compounds containing a morpholine ring—a recognized pharmacophore—SAR studies have been instrumental in designing derivatives with a wide range of pharmacological activities, including anticancer and antimicrobial effects. nih.gove3s-conferences.orgresearchgate.net Key insights from SAR on related dinitroanilines and morpholine-containing molecules suggest that modifications to the substituent groups on the aromatic rings can drastically alter activity. nih.govresearchgate.netnih.gov For example, replacing the nitro groups with other moieties like cyano or chloro groups has been explored to modulate biological activity and reduce potential toxicity. nih.gov

The following table outlines potential modifications to the this compound scaffold and their theoretically tunable properties based on established SAR principles.

| Modification Site | Proposed Substituent (R) | Potential Tunable Property | Design Rationale |

| Dinitro-phenyl Ring | Replace one or both -NO₂ groups with -CN, -CF₃, -Cl | Biological Activity, Selectivity, Metabolic Stability | The electron-withdrawing nitro groups are often crucial for activity but can be metabolically liable. nih.gov Replacing them allows for fine-tuning of electronic properties and protein interactions. |

| Morpholino-phenyl Ring | Add substituents (e.g., -CH₃, -OCH₃, -F) to the phenyl ring | Lipophilicity, Pharmacokinetics, Binding Affinity | Modifying this ring can alter the molecule's overall solubility and ability to cross biological membranes, impacting its pharmacokinetic profile. nih.gov |

| Morpholine Ring | Replace with piperazine, thiomorpholine, or other heterocycles | Solubility, Target Specificity, Pharmacokinetic Profile | The morpholine oxygen can form hydrogen bonds. researchgate.net Changing the heterocycle alters this potential and can improve target specificity and metabolic stability. nih.gov |

| Linker (N-H) | N-alkylation (e.g., -CH₃) or replacement with other linkers | Conformational Rigidity, Hydrogen Bonding Capacity | The N-H group acts as a hydrogen bond donor. Modifying it would alter the molecule's binding mode and conformational flexibility. nih.gov |

Synthetic Strategies for Analogue Development

The synthesis of novel analogues is guided by the predictions from theoretical models. The core structure of this compound allows for several synthetic routes to introduce diversity.

A common foundational step in synthesizing related compounds involves the reaction of an N-substituted aniline (B41778) with a suitable reagent under specific conditions to introduce desired functional groups. chemicalbook.com For creating analogues of the target compound, multi-step synthetic pathways would be employed:

Modification of the Dinitroaniline Moiety: Starting with a different substituted aniline allows for variation in the electronic properties of one of the key aromatic rings. For example, analogues where the nitro groups are replaced can be prepared from the corresponding diamino precursors, which are then converted to other functional groups (e.g., dichloro) via reactions like the Sandmeyer reaction. nih.gov

Functionalization of the Morpholinophenyl Moiety: Synthesis can begin with a substituted 4-morpholinoaniline (B114313). Various substituents can be introduced onto the phenyl ring before its coupling with the dinitro-containing fragment.

Late-Stage Functionalization: This approach involves modifying the parent compound or a late-stage intermediate. While potentially more complex, it can be an efficient way to generate a library of closely related analogues for SAR studies.

A generalized synthetic scheme might involve the palladium-catalyzed cross-coupling of a functionalized 4-morpholinoaniline with a 1-halo-2,4-dinitrobenzene derivative. This approach offers high flexibility for introducing a wide variety of substituents on either aromatic ring.

Emerging Methodologies for Studying Complex Organic Molecules and Their Interactions

The structural elucidation and study of molecular interactions of complex organic compounds like this compound are increasingly reliant on a suite of advanced analytical and computational techniques. These emerging methodologies provide unprecedented detail at the molecular level. ijpsjournal.comonlineorganicchemistrytutor.com

Advanced Spectrometric Techniques

Mass Spectrometry (MS): Modern MS has moved beyond simple molecular weight determination. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of a molecule's elemental composition. nih.govnumberanalytics.com A particularly powerful advancement is tandem mass spectrometry (MS/MS), where ions are fragmented to reveal detailed structural information about the molecule's substructures and connectivity. nih.govnumberanalytics.com Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for analyzing complex mixtures by separating components before MS analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR remains a cornerstone of structural analysis, multi-dimensional NMR techniques are essential for unambiguously characterizing complex molecules. numberanalytics.comomicsonline.org Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) create correlation maps that reveal which atoms are connected through bonds, enabling the complete assembly of a molecular structure. numberanalytics.comnumberanalytics.com Furthermore, advanced techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can probe through-space interactions, providing crucial information about the three-dimensional conformation of a molecule and its interactions with other molecules. numberanalytics.com Dynamic NMR spectroscopy allows for the study of dynamic processes, such as conformational changes. numberanalytics.com

Integration of Computational and Experimental Methods

The synergy between experimental data and computational modeling represents a major frontier in chemical analysis. researchgate.net

Combined Spectroscopic and Computational Analysis: The structural assignment of complex natural products, for instance, is often a time-consuming task. researchgate.net Computational methods can be used to predict NMR spectra for candidate structures. By comparing the calculated spectra with the experimental data, researchers can validate a proposed structure or distinguish between possible isomers with a higher degree of confidence. researchgate.net

Machine Learning in Structural Elucidation: Machine learning models are being developed to aid in the rapid analysis of spectroscopic data. These models can be trained on large datasets of known compounds to recognize patterns in spectra and predict the presence of certain functional groups or even entire molecular structures, significantly accelerating the identification process. nih.gov

The following table compares the primary applications and capabilities of these emerging methodologies for the study of complex organic molecules.

| Methodology | Primary Application | Information Provided | Key Advantages |

| High-Resolution MS (HRMS) | Molecular Formula Determination | Exact mass-to-charge ratio | Unambiguous determination of elemental composition. nih.gov |

| Tandem MS (MS/MS) | Structural Elucidation | Fragmentation patterns, substructural information | Provides detailed connectivity information without needing large sample amounts. nih.govnumberanalytics.com |